2-ethyl-1H-indazol-3(2H)-one

Description

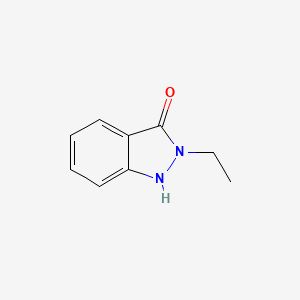

Structure

3D Structure

Properties

CAS No. |

89438-53-9 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-ethyl-1H-indazol-3-one |

InChI |

InChI=1S/C9H10N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10-11/h3-6,10H,2H2,1H3 |

InChI Key |

MZCCRJKEIULRGD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N1 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Dynamics of Indazolone Formation

Detailed Analysis of Reaction Intermediates and Transition States

The formation of the 2-substituted indazolone ring system often proceeds through highly reactive intermediates, with the specific pathway influenced by the chosen synthetic route.

A prominent pathway is the Davis-Beirut reaction, which utilizes an o-nitrosobenzaldehyde intermediate. acs.orgnih.gov This key intermediate is typically generated in situ from precursors like o-nitrobenzyl alcohols to avoid isolation of the reactive nitroso species. organic-chemistry.orgresearchgate.net The o-nitrosobenzaldehyde then reacts with a primary amine, such as ethylamine (B1201723), to form a pivotal o-nitrosobenzylidene imine intermediate. nih.gov The subsequent N-N bond-forming heterocyclization is a critical step in forming the indazolone ring. acs.orgnih.gov

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the energetics of these transformations. For instance, in the Davis-Beirut reaction, cyclization can occur through different pathways depending on the conditions. Under neutral or basic conditions, a concerted double cyclization is predicted to be the dominant pathway, whereas a stepwise process is favored under acidic conditions. nih.gov Calculations have predicted the energy barriers for these steps, highlighting the kinetic feasibility of the reaction. nih.gov

Another significant reactive intermediate identified in both the Cadogan and Davis-Beirut reactions is the 2H-indazole N-oxide. aub.edu.lb Evidence suggests that the reaction can proceed through a nitroso imine to a 2H-indazole N-oxide, which then converts to the final product. aub.edu.lb

Alternative routes, such as the Friedel-Crafts cyclization of blocked N-isocyanates, also involve distinct intermediates. nih.gov Photochemical methods offer a mild approach for generating the crucial o-nitrosobenzaldehyde intermediate from o-nitrobenzyl alcohols at room temperature, often in aqueous media. organic-chemistry.orgucdavis.edu

Calculated Transition State Energy Barriers for Cyclization Processes

Data derived from theoretical studies on the Davis-Beirut reaction mechanism, calculated at the M06-2X/6-31+G(d,p) level in implicit methanol (B129727) solvent. nih.gov

| Reaction Pathway | Description | Predicted Energy Barrier (kcal/mol) |

|---|---|---|

| Concerted, Neutral | Concerted attack of alkoxide oxygen and imine nitrogen. | 3.7 |

| Concerted, Deprotonated | A less synchronous concerted process. | 6.5 |

| Stepwise, Protonated | Stepwise process under acidic conditions. | 9.6 |

Kinetic and Thermodynamic Aspects of Indazolone Synthesis

The regioselectivity of reactions leading to N-substituted indazoles is governed by a balance of kinetic and thermodynamic factors. berkeley.eduwhsunresearch.group In the alkylation of the indazole ring, the formation of N2-substituted products, such as 2-ethyl-1H-indazol-3(2H)-one, is generally considered to be kinetically favored. connectjournals.com In contrast, the corresponding N1-substituted isomers are typically the more thermodynamically stable products. connectjournals.com Consequently, reaction conditions like lower temperatures and shorter reaction times often favor the formation of the 2-substituted isomer.

Kinetic measurements of related reactions, such as the thermal rearrangement of 2-acyl-2H-indazoles to their 1-acyl-1H counterparts, indicate that these transformations often proceed through an ionization-recombination mechanism. thieme-connect.de The energy required for such rearrangements is highly dependent on the nature of the substituents on the molecule. thieme-connect.de

While specific thermodynamic and kinetic parameters for the synthesis of this compound are not extensively documented, the principles of kinetic versus thermodynamic control are fundamental to achieving the desired N2-substitution pattern. connectjournals.com

Solvent Effects and Catalytic Roles in Reaction Outcomes

The choice of solvent plays a critical role in modulating the reactivity of intermediates and directing the reaction toward the desired indazolone product. acs.orgnih.govwikipedia.org Solvents can influence reaction rates and equilibrium positions by differentially solvating the reactants, intermediates, and transition states. wikipedia.org

In the Davis-Beirut reaction, the presence of water can be crucial, but an excess can also promote undesired side reactions, such as the cleavage of the key nitroso imine intermediate. acs.orgnih.gov The solvent can be strategically chosen to suppress competing pathways. For example, using isopropanol (B130326) can effectively shut down the formation of 3-alkoxy-2H-indazole side products, thereby favoring the cyclization to the indazolone thermodynamic sink. aub.edu.lb

Photochemical syntheses of indazolones have been systematically optimized by screening various solvents. In one study, a survey of methanol, tetrahydrofuran (B95107) (THF), n-butanol, and acetonitrile (B52724) for a photochemical cyclization revealed acetonitrile to be the optimal solvent, affording the highest yield. rsc.org The use of buffered aqueous solutions, such as phosphate-buffered saline (PBS), has also been shown to be effective in photochemical routes by stabilizing the pH, which is crucial for the efficient generation of the aci-nitro intermediate from the o-nitrobenzyl alcohol precursor. ucdavis.edu

The formation of indazolones can be catalyzed by either acids or bases. nih.gov These catalysts can influence the reaction mechanism, for instance, by promoting a stepwise cyclization process under acidic conditions. nih.gov However, many modern synthetic methods for 2-substituted indazolones are designed to be catalyst-free. These include methods that use reagents like bis(pinacolato)diboron (B136004) (B₂(OH)₄) for reductive N-N bond formation under mild, metal-free conditions, or those that rely on photochemical activation. organic-chemistry.orgrsc.orgacs.org Rhodium(III) and Iridium(III) complexes have been employed as catalysts in reactions involving the functionalization of a pre-existing indazolone ring, rather than in the formation of the core heterocycle itself. rsc.orgresearchgate.net

Solvent Optimization for Photochemical Indazolone Synthesis

Results from the photochemical reaction of 4-(hydroxymethyl)-3-nitro-N-propylbenzamide and heptan-1-amine to form the corresponding indazolone. rsc.org

| Solvent | Yield (%) |

|---|---|

| Methanol | 52 |

| Tetrahydrofuran (THF) | 55 |

| n-Butanol | 63 |

| Acetonitrile | 75 |

Theoretical and Computational Chemistry Studies of 2 Ethyl 1h Indazol 3 2h One

Electronic Structure and Molecular Orbital Analysis

The electronic structure of the indazolone core, a key feature of 2-ethyl-1H-indazol-3(2H)-one, is fundamental to its reactivity and properties. The indazole ring system consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govnih.gov This fusion results in a ten-π-electron aromatic system. nih.gov The distribution of these electrons and the resulting molecular orbitals dictate the molecule's chemical behavior.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of such molecules. jmaterenvironsci.com These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). jmaterenvironsci.com The energy gap between the HOMO and LUMO is a crucial parameter for assessing the kinetic stability and reactivity of a molecule. tandfonline.com A larger HOMO-LUMO gap generally suggests higher stability. tandfonline.com

For instance, studies on related indazole derivatives have used DFT calculations (at the B3LYP/6-31G(d,p) level) to correlate these quantum chemical parameters with experimentally observed properties. jmaterenvironsci.com In one study of an indazole derivative, the HOMO–LUMO energy gap was calculated to be 4.27 eV, indicating a favorable balance between stability and reactivity. tandfonline.com Analysis of the molecular orbitals reveals that the HOMO is typically distributed over the fused ring system, while the LUMO is also located on the aromatic core, indicating that these regions are the primary sites for electronic transitions and reactions.

Table 1: Representative Quantum Chemical Parameters for Indazole Derivatives

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~4.0 to 4.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.1 to 2.3 |

| Chemical Softness (σ) | Reciprocal of hardness, indicates reactivity | ~0.23 to 0.24 |

Note: These are representative values from studies on various indazole derivatives and may not be exact for this compound but provide a theoretical context. tandfonline.comdergipark.org.tr

Conformational Analysis and Tautomeric Equilibria in Indazolone Systems

Indazolone systems, including this compound, can exist in different tautomeric forms. nih.gov Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. numberanalytics.comlibretexts.org The main tautomeric forms for the parent indazole ring are the 1H- and 2H-isomers. nih.govnih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-form. nih.govnih.gov In the solid phase and in solution, N-unsubstituted indazoles exist predominantly as the 1H-tautomers. thieme-connect.de

For this compound, the presence of the ethyl group at the N2 position fixes the tautomeric form, preventing the typical 1H/2H equilibrium seen in unsubstituted indazoles. However, the "-one" suffix indicates a keto-enol type of tautomerism is possible. The specified structure, this compound, represents the keto form. Its enol tautomer would be 2-ethyl-1H-indazol-3-ol.

Computational studies have been crucial in understanding these tautomeric equilibria. Quantum mechanics calculations have been used to interpret the activity of indazolinone-containing kinase inhibitors, suggesting that the tautomeric equilibrium of the indazolinone ring system is a key factor. nih.gov These studies indicate that in some biological contexts, both tautomers can be equally favored. nih.gov The relative stability of tautomers can be influenced by solvent effects and temperature. irb.hrwuxibiology.com

Conformational analysis of the ethyl group is also relevant. The terminal carbon atom of the ethyl group in a related substituted indazole was found to deviate significantly from the plane of the indazole ring. researchgate.net The rotation around the N-C bond of the ethyl group would lead to different conformers with varying energies, which can be studied using computational methods to identify the most stable spatial arrangement.

Quantum Chemical Calculations (DFT, Ab Initio) on Reactivity and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the reactivity and stability of molecules like this compound. nih.govstackexchange.com These methods can predict molecular geometries, vibrational frequencies, and various electronic properties that govern chemical behavior. researchgate.netresearchgate.net

DFT methods, particularly with hybrid functionals like B3LYP, are widely used to study indazole derivatives. jmaterenvironsci.comresearchgate.net These calculations provide insights into:

Local Reactivity: Fukui functions and local softness indices can be computed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. researchgate.net

Reaction Mechanisms: Computational studies can map out the potential energy surfaces for chemical reactions, identifying transition states and calculating activation barriers. This has been applied to understand mechanisms like nitration or rearrangements in indazole systems. chim.it

Ab initio methods, while often more computationally demanding, can provide highly accurate results for molecular parameters. researchgate.net Both DFT and ab initio calculations have been used to study indazole-3-carboxylate derivatives, showing good agreement with experimental data for properties like NMR chemical shifts and vibrational frequencies. researchgate.net The stability of indazole derivatives is often linked to the delocalization of π-electrons within the fused aromatic ring system, a feature well-described by these quantum chemical methods. nih.gov

Table 2: Calculated Reactivity Descriptors for a Generic Indazole System

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons |

These descriptors are derived from quantum chemical calculations and provide a framework for understanding molecular reactivity. jmaterenvironsci.com

Computational Prediction of Interactions with Non-Biological Receptor Models

While the prompt excludes biological receptors, the same computational techniques can be applied to model interactions with non-biological "receptor" models, such as surfaces, catalysts, or other molecules. Molecular docking, a technique often used in drug discovery, can simulate the preferred orientation and binding affinity of a ligand (like this compound) to a target structure. nih.govjmchemsci.com

For instance, the interaction of indazole derivatives with a metal surface, relevant in corrosion inhibition, has been studied using quantum chemical calculations. jmaterenvironsci.com These studies model the adsorption of the inhibitor molecule onto the surface. The calculations can reveal:

Binding Energy: The strength of the interaction between the indazole derivative and the surface.

Orientation: The most stable geometric arrangement of the molecule on the surface.

Charge Transfer: The extent of electron donation from the molecule to the surface or vice versa, which is crucial for understanding the interaction mechanism.

DFT calculations can identify which atoms in the indazole molecule are most likely to interact with the model receptor by analyzing the distribution of electron density and molecular electrostatic potential. jmaterenvironsci.com For this compound, the nitrogen and oxygen atoms would be expected to be key sites for interactions involving hydrogen bonding or coordination. Molecular dynamics simulations can further explore the dynamic stability of these interactions over time. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-ethyl-1H-indazol-3(2H)-one. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

For the related compound, 2-(tert-Butyl)-1,2-dihydro-3H-indazol-3-one, the ¹H NMR spectrum in CDCl₃ shows a singlet at 1.63 ppm for the nine protons of the tert-butyl group. The aromatic protons appear at 7.74 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.7 Hz, 1H), 7.30 (s, 1H), and between 7.22-7.09 (m, 2H). The ¹³C NMR spectrum exhibits signals at δ 163.9 (C=O), 146.7, 131.5, 123.5, 122.3, 121.0, and 112.3 for the aromatic and indazolone rings, and at 58.4 and 27.5 for the tert-butyl group. nih.gov Although specific data for the 2-ethyl derivative is not detailed in the provided results, the principles of analysis are analogous. The ethyl group would be expected to show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum, with corresponding signals in the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,2-dihydro-3H-indazol-3-ones in CDCl₃. nih.gov

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-(tert-Butyl) | 7.74 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.7 Hz, 1H), 7.30 (s, 1H), 7.22–7.09 (m, 2H), 1.63 (s, 9H) | 163.9, 146.7, 131.5, 123.5, 122.3, 121.0, 112.3, 58.4, 27.5 |

| 2-Cyclohexyl | 9.06 (s, 1H), 7.73 (d, J = 7.9 Hz, 1H), 7.43 (t, J = 7.6 Hz, 1H), 7.23 (d, J = 8.2 Hz, 1H), 7.09 (t, J = 7.5 Hz, 1H), 4.44–4.27 (m, 1H), 1.88–1.60 (m, 7H), 1.38–1.22 (m, 2H), 1.16–1.02 (m, 1H) | 161.6, 146.5, 131.4, 123.4, 121.7, 118.6, 112.3, 53.5, 31.0, 25.5, 25.2 |

| 2-Cyclopentyl | 9.12 (s, 1H), 7.70 (d, J = 7.9 Hz, 1H), 7.42 (t, J = 7.7 Hz, 1H), 7.22 (d, J = 8.2 Hz, 1H), 7.09 (t, J = 7.5 Hz, 1H), 4.88 (p, J = 7.9 Hz, 1H), 2.00–1.72 (m, 6H), 1.65–1.51 (m, 2H) | 162.08, 146.55, 131.43, 123.26, 121.80, 118.49, 112.38, 54.86, 30.16, 24.44 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and mapping the connectivity of atoms within a molecule. ustc.edu.cnyoutube.comgithub.iosdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct connection. It would also reveal couplings between adjacent protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly attached to carbon atoms. columbia.edu This allows for the direct assignment of the ¹³C signals based on the known ¹H assignments. For the ethyl group, the methylene protons would show a correlation to the methylene carbon, and the methyl protons to the methyl carbon. Similarly, each aromatic proton would correlate to its directly bonded carbon. columbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy : The IR spectrum of an indazole derivative would show characteristic absorption bands. For instance, in a related indazole-3-carboxamide, significant peaks were observed at 3402 cm⁻¹ (-NH), and 1644 cm⁻¹ for the amide carbonyl (C=O) group. derpharmachemica.com For this compound, a strong absorption band corresponding to the C=O stretching vibration of the lactam ring is expected in the region of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the aromatic ring vibrations and the C-C skeletal vibrations would be prominent in the Raman spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H (ethyl) | 2850-2960 | Stretching |

| C=O (lactam) | 1650-1700 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

Mass Spectrometry (MS) for Fragmentation and Elemental Composition Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. bu.edu.eg In the analysis of this compound, MS would confirm the molecular mass and provide clues about its structure through the observed fragment ions. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (162.19 g/mol ). bldpharm.com Common fragmentation pathways may involve the loss of the ethyl group or cleavage of the indazolone ring system. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. nih.govjeolusa.comeuropa.eutandfonline.com For this compound (C₉H₁₀N₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. scispace.com For example, the calculated exact mass for the protonated molecule [M+H]⁺ of a related compound, 2-(cyclopropylmethyl)-1,2-dihydro-3H-indazol-3-one (C₁₁H₁₂N₂O), is 189.1022, which was found to be in excellent agreement with the experimental value. nih.gov This level of accuracy is crucial for confirming the identity of a synthesized compound. bu.edu.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic and pyrazole (B372694) ring systems. The position and intensity of these bands are influenced by the chromophoric system and the presence of auxochromes. While specific UV-Vis data for this compound is not available in the provided results, studies on related indazole derivatives have utilized this technique to investigate their electronic properties. acs.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This methodology provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into intermolecular interactions that dictate the crystal packing.

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the surveyed literature, extensive crystallographic analyses of closely related indazole derivatives have been reported. These studies offer valuable insights into the expected molecular architecture and solid-state behavior of the target compound.

Detailed Research Findings

Crystallographic investigations of various N-substituted indazol-3(2H)-ones reveal a consistent planarity of the bicyclic indazole ring system. For instance, in N(2)-aryl-substituted indazol-3(2H)-ones, the core indazole structure is largely planar. nih.gov This planarity is a common feature among indazole derivatives, arising from the aromatic nature of the fused ring system.

Intermolecular interactions are crucial in stabilizing the crystal lattice. In many indazole derivatives, hydrogen bonding is a predominant feature. For N-unsubstituted indazoles, N—H···N hydrogen bonds are common, leading to the formation of chains or dimers. google.com In the case of this compound, the presence of the carbonyl group at the C3 position introduces the possibility of C—H···O interactions, which have been observed to link molecules into zigzag chains in other indazole structures. researchgate.net The nitrogen atom of the pyrazole ring can also act as a hydrogen bond acceptor.

The crystal packing of indazole derivatives is often characterized by π–π stacking interactions between the aromatic rings of adjacent molecules. These interactions, along with hydrogen bonds, contribute to the formation of a stable three-dimensional network in the solid state. crystallography.netnih.gov

Based on these findings from closely related structures, the solid-state architecture of this compound is anticipated to feature a planar indazole core with the ethyl group likely adopting a low-energy conformation relative to the ring. The crystal packing is expected to be governed by a combination of van der Waals forces, potential weak C—H···O hydrogen bonds involving the carbonyl oxygen, and π–π stacking interactions between the aromatic portions of the molecules.

A summary of crystallographic data for a representative related indazole derivative is presented in the table below to provide a contextual understanding of the typical parameters.

Table 1: Representative Crystallographic Data for a Substituted Indazole Derivative (Data for 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7708 (11) |

| b (Å) | 10.5761 (17) |

| c (Å) | 11.9643 (17) |

| α (°) | 88.239 (9) |

| β (°) | 81.123 (9) |

| γ (°) | 79.140 (9) |

| Volume (ų) | 831.3 (2) |

| Z | 2 |

Exploration of 2 Ethyl 1h Indazol 3 2h One As a Versatile Chemical Building Block

Applications in the Construction of Complex Organic Architectures

The 2-ethyl-1H-indazol-3(2H)-one core serves as a foundational element for the synthesis of more intricate organic structures. Its reactivity at different positions of the indazole ring allows for the introduction of various functional groups and the formation of new ring systems. This adaptability is crucial for creating novel compounds with potential applications in pharmaceuticals and other areas.

The synthesis of substituted indazoles is a key area of research. For instance, the reaction of o-silylaryl triflates with diazo compounds can lead to the formation of 1H-indazoles. orgsyn.org Depending on the reaction conditions and the nature of the diazo compound, the initially formed 3H-indazole can rearrange to the more stable 1H-indazole. orgsyn.org This method provides a pathway to a variety of substituted indazoles that can be further elaborated into more complex molecules.

Researchers have developed various strategies to synthesize indazole derivatives. One approach involves the palladium-catalyzed intramolecular amination of aryl halides. austinpublishinggroup.com Another method utilizes the reaction of 2-bromobenzaldehydes with arylhydrazines, also catalyzed by palladium, to produce a wide range of substituted indazoles. austinpublishinggroup.com These synthetic routes highlight the versatility of the indazole scaffold in building complex organic architectures.

The following table summarizes selected examples of complex organic architectures synthesized using indazole derivatives as building blocks:

| Resulting Compound Class | Synthetic Method | Precursors | Key Features |

| 1H-Indazoles | [3 + 2] Cycloaddition | Benzyne and Diazo Compounds | Formation of the indazole ring system. orgsyn.org |

| Substituted Indazoles | Palladium-catalyzed intramolecular amination | Aryl halides | Introduction of various substituents. austinpublishinggroup.com |

| Substituted Indazoles | Palladium-catalyzed reaction | 2-bromobenzaldehydes and arylhydrazines | Versatile route to diverse indazoles. austinpublishinggroup.com |

| 2-Aryl-2H-indazoles | Silver-catalyzed arylation | 1H-indazole and benzyne | Selective N-2 arylation. orgsyn.org |

Role as a Scaffold in Advanced Materials Chemistry (e.g., Polymers, Dyes, Ligands)

The structural rigidity and aromatic nature of the indazole ring make this compound an attractive scaffold for the development of advanced materials. Its ability to be functionalized allows for the tuning of electronic and photophysical properties, which is essential for applications in polymers, dyes, and ligands.

In the field of materials science, indazole-based compounds are being explored for their potential use in various applications. For example, certain indazole derivatives are used in silver halide photographic materials. google.com The specific properties of these compounds contribute to the performance of the photographic emulsions. google.com

The development of new dyes is another area where the indazole scaffold is proving to be useful. The ability to introduce different substituents onto the indazole ring allows for the creation of dyes with specific colors and properties. These dyes can have applications in various fields, including imaging and sensors.

The following table provides examples of the application of indazole derivatives in advanced materials:

| Application Area | Specific Use | Compound Type | Reference |

| Photography | Silver halide photographic materials | Indazole derivatives | google.com |

Utility in Agrochemicals Research as a Structural Motif (without specific biological effects)

The indazole nucleus is a recognized structural motif in the design of new agrochemicals. While this article does not delve into specific biological effects, the presence of the this compound core in a molecule can influence its physicochemical properties, such as lipophilicity and metabolic stability. These properties are critical for the efficacy and environmental fate of agrochemical compounds.

The indazole scaffold is found in a variety of compounds with potential agrochemical applications. beilstein-journals.org The structural features of the indazole ring can be modified to optimize the properties of the molecule for a particular use. For instance, the introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, which can be advantageous for agrochemical applications. chemrxiv.org

Research in this area focuses on the synthesis of novel indazole derivatives and the evaluation of their potential as agrochemicals. The versatility of the indazole scaffold allows for the creation of large libraries of compounds that can be screened for their desired properties.

Design and Synthesis of New Ligands for Catalytic Systems

The nitrogen atoms in the this compound ring system can act as coordination sites for metal ions, making it a valuable component in the design of new ligands for catalytic systems. The ability to modify the substituents on the indazole ring allows for the fine-tuning of the electronic and steric properties of the ligand, which can have a significant impact on the activity and selectivity of the catalyst.

Indazole-based ligands have been used in a variety of catalytic reactions. For example, rhodium(III)-catalyzed reactions have been employed for the synthesis of indazoles and their derivatives. mdpi.comnih.gov These reactions often involve the use of ligands to control the reactivity and selectivity of the catalyst.

The development of new ligands is an active area of research. Scientists are constantly exploring new ways to modify the indazole scaffold to create ligands with improved properties. These new ligands could lead to the development of more efficient and selective catalysts for a wide range of chemical transformations.

The following table highlights the use of indazole derivatives in the design of catalytic systems:

| Catalyst System | Reaction Type | Role of Indazole Derivative | Key Features |

| Rhodium(III) | C-H activation/annulation | Ligand or precursor to ligand | Synthesis of functionalized indazoles. mdpi.com |

| Copper(II) | Oxidative heterocyclization | Ligand or precursor to ligand | Synthesis of 2H-indazoles. pkusz.edu.cn |

| Palladium | Cross-coupling reactions | Ligand or precursor to ligand | Synthesis of substituted indazoles. austinpublishinggroup.com |

Future Perspectives and Emerging Directions in 2 Ethyl 1h Indazol 3 2h One Research

Development of Novel and Sustainable Synthetic Technologies

The future synthesis of 2-ethyl-1H-indazol-3(2H)-one and its derivatives is increasingly geared towards green and sustainable methodologies that offer improvements in efficiency, safety, and environmental impact over traditional methods. Conventional synthetic routes often require harsh conditions, such as high temperatures and the use of transition-metal catalysts. nih.gov

An emerging and promising alternative is the use of photochemical cyclization. rsc.orgnih.gov Recent studies have demonstrated a rapid and efficient photochemical approach to produce structurally diverse 2-N-substituted indazolones. rsc.orgrsc.org This method involves the reaction of ortho-nitrobenzyl alcohols with primary amines, such as ethylamine (B1201723) for the synthesis of this compound, in an aqueous medium at room temperature upon UV light activation. rsc.org This technology offers several advantages:

Speed: Reactions can be completed in as little as three hours, a significant reduction from the 24 hours required by some earlier photochemical methods. nih.govrsc.org

Mild Conditions: The use of room temperature and aqueous media reduces energy consumption and the need for volatile organic solvents. rsc.org

Catalyst-Free: Many new protocols avoid the need for transition-metal catalysts, which simplifies purification and reduces toxic waste. organic-chemistry.org

Substrate Compatibility: Modern photochemical methods show compatibility with a broad scope of substrates, including those with halide substitutions, which can be problematic in other synthetic approaches. nih.govrsc.org

These advancements suggest a future where the production of this compound can be achieved through more sustainable and efficient photochemical processes, facilitating its availability for further research and application. rsc.org

| Methodology | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Traditional (e.g., Friedel-Crafts) | High temperatures (>150 °C), strong bases, metal catalysts | Established procedures | nih.govnih.gov |

| Photochemical Cyclization | UV light, room temperature, aqueous media | Rapid, mild conditions, sustainable, catalyst-free | rsc.orgnih.govrsc.org |

| B₂(OH)₄-Mediated Reductive N-N Bond Formation | Mild conditions, metal-free | Wide scope for amines, avoids harsh oxidants/reductants | organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, including the targeted production of this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.

For a specific target like this compound, ML models can be trained to address key synthetic challenges. For instance, in the N-alkylation of an indazolone precursor, ML algorithms could predict the ratio of N-1 versus N-2 isomers under various conditions (e.g., different bases, solvents, and ethylating agents). This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources.

Key applications of AI/ML in this context include:

Regioselectivity Prediction: Algorithms can be developed to predict the most likely site of reaction, which is crucial for controlling the synthesis of the N-2 ethyl isomer over the N-1 alternative. wur.nl

Condition Optimization: ML models can suggest the optimal temperature, solvent, and catalyst to maximize the yield and purity of this compound.

Novel Route Discovery: By analyzing known chemical transformations, AI can propose entirely new and potentially more efficient synthetic pathways that a human chemist might not consider.

The development of these predictive tools is an active area of research, with models becoming increasingly accurate as more high-quality reaction data becomes available. rsc.orgchemrxiv.org

Untapped Potential in Non-Pharmacological Chemical Applications

While the indazolone scaffold is predominantly explored for its pharmacological properties, its unique chemical structure holds untapped potential for non-pharmacological applications. nih.gov The future of this compound research will likely involve looking beyond medicine and into fields such as materials science and agrochemicals.

Materials Science: The indazolone core, with its fused aromatic system and hydrogen bonding capabilities, could be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ethyl group on the nitrogen atom can be modified to tune solubility and solid-state packing, which are critical properties for material performance.

Agrochemicals: Heterocyclic compounds are a cornerstone of modern agrochemicals. cabidigitallibrary.org The indazole scaffold, a bioisostere of indole, could be investigated for herbicidal, fungicidal, or insecticidal activity. nih.govnih.gov Exploring derivatives of this compound in this area could lead to the discovery of novel crop protection agents.

Chemical Intermediates: The functional groups on the this compound molecule can serve as handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules for various chemical industries.

A strategic shift towards exploring these non-pharmacological avenues could significantly broaden the applicability and value of this compound.

Challenges and Opportunities in Mastering Regioselectivity and Stereocontrol

A fundamental challenge in the synthesis of compounds like this compound is controlling regioselectivity. The indazole ring system has two nitrogen atoms (N-1 and N-2) that can potentially be alkylated. Direct alkylation of the parent 1H-indazole scaffold often leads to a mixture of the N-1 and N-2 alkylated products, which can be difficult and costly to separate. nih.gov

The synthesis of this compound requires selective ethylation at the N-2 position. Mastering this selectivity presents both a challenge and an opportunity for innovation.

Challenges: The ratio of N-1 to N-2 alkylation is highly sensitive to a variety of factors, including the steric and electronic properties of substituents on the indazole ring, the choice of the alkylating agent (e.g., ethyl iodide vs. diethyl sulfate), the base, and the solvent. nih.govnih.gov For example, using sodium hydride in tetrahydrofuran (B95107) often favors N-1 alkylation, while Mitsunobu conditions can show a preference for the N-2 isomer. nih.gov

Opportunities: A deeper understanding of the mechanisms governing this regioselectivity can lead to the development of highly specific synthetic protocols. Research into the effects of different counter-ions (e.g., Na⁺ vs. Cs⁺) has shown that chelation effects can be exploited to direct alkylation to a specific nitrogen atom. nih.gov Computational studies using Density Functional Theory (DFT) are also providing valuable insights into the transition states of these reactions, allowing for the rational design of conditions that favor the desired N-2 ethylation. nih.gov

While this compound itself is achiral and thus does not present stereocontrol challenges, the introduction of chiral centers in its derivatives would open another layer of synthetic complexity and opportunity, particularly for pharmacological applications. For the parent compound, however, the primary focus remains the mastery of regiocontrol.

| Factor | Influence on N-1 vs. N-2 Selectivity | Reference |

|---|---|---|

| Base/Solvent System | NaH in THF often favors N-1. Polar aprotic solvents can influence ion pair separation and affect selectivity. | nih.gov |

| Ring Substituents | Electron-withdrawing groups at C3 or C7 can influence the nucleophilicity of the adjacent nitrogen atoms and direct alkylation. | nih.govnih.gov |

| Reaction Conditions | Mitsunobu conditions (DEAD/PPh₃) often favor the N-2 isomer. | nih.gov |

| Counter-ion | Larger cations like Cs⁺ can engage in chelation with ring substituents, directing alkylation. | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethyl-1H-indazol-3(2H)-one, and how is purity validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous heterocycles like 1,2-benzisothiazol-3(2H)-ones are prepared by coupling ethyl chloroacetate with thioamide intermediates under reflux conditions .

- Characterization : Purity is validated using melting point analysis, ¹H/¹³C NMR (e.g., δ 4.57 ppm for methylene protons adjacent to the carbonyl group), and mass spectrometry. Crystallographic methods (X-ray diffraction) are critical for structural confirmation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- ¹H NMR : Identifies proton environments (e.g., ethyl group protons at δ 1.2–1.5 ppm and indazole ring protons at δ 7.2–8.3 ppm) .

- FT-IR : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and N-H stretches in the indazole ring .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.22 Å, C-N bond ~1.38 Å) .

Q. How is preliminary bioactivity screening conducted for this compound?

- Assay Design : Enzymatic inhibition assays (e.g., protease or kinase targets) are performed using fluorogenic substrates. For example, Dengue virus NS2B/NS3 protease inhibition is measured via fluorescence quenching of AMC-labeled peptides .

- Data Interpretation : Initial hits are defined as compounds showing >50% inhibition at 10 µM. Dose-response curves are generated for promising candidates .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

- Software Tools : SHELXL (for small-molecule refinement) and Olex2 (for visualization) are used to model disorder. For twinned data, the HKLF5 format in SHELXL enables twin-law refinement .

- Validation : R-factor convergence (<0.05), Fourier difference maps, and Hirshfeld surface analysis ensure structural accuracy .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Modifications : Substituent variations at the ethyl group or indazole ring (e.g., halogenation, alkyl chain elongation) are tested. For example, replacing ethyl with propyl groups in benzisothiazolones improved IC₅₀ values by 2-fold .

- Molecular Modeling : Docking studies (AutoDock Vina) and MD simulations (AMBER) predict binding modes to targets like proteases. Hydrogen bonds between the carbonyl group and catalytic serine (e.g., distance ~2.8 Å) are critical .

Q. How do hydrogen-bonding patterns in crystal structures influence molecular aggregation?

- Graph Set Analysis : Etter’s notation (e.g., R₂²(8) motifs) identifies chains or rings formed by N-H···O=C interactions. For indazole derivatives, dimerization via N-H···O=C often stabilizes the crystal lattice .

- Impact on Solubility : Strong intermolecular H-bonding correlates with low aqueous solubility, guiding formulation strategies (e.g., co-crystallization with hydrophilic counterions) .

Q. How should researchers address contradictions in bioactivity data across assay platforms?

- Cross-Validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀). For example, a compound showing IC₅₀ = 3.75 µM in fluorescence assays should be validated via HPLC-based protease activity measurements .

- Statistical Analysis : Use ANOVA or Student’s t-test to assess significance (p < 0.05). Outliers may arise from assay-specific interference (e.g., compound fluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.